

# Review of literature on O-1918 and GPR55 signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | O1918   |           |
| Cat. No.:            | B109532 | Get Quote |

## An In-depth Review of O-1918 and GPR55 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on the G protein-coupled receptor 55 (GPR55) and its interaction with the pharmacological tool compound O-1918. We delve into the complexities of GPR55 signaling, the debated pharmacology of O-1918, and present quantitative data and detailed experimental protocols to support future research and development in this area.

# The GPR55 Receptor and Its Signaling Cascades

G protein-coupled receptor 55 (GPR55) is a class A GPCR that was initially deorphanized as a potential cannabinoid receptor due to its sensitivity to various cannabinoid ligands.[1][2] Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%), its pharmacology is intertwined with the endocannabinoid system.[3] GPR55 is widely expressed, found in the central nervous system (notably the cerebellum, caudate, and putamen), as well as peripheral tissues including the gastrointestinal tract, bone, and vasculature.[3][4][5][6] Its most potent identified endogenous ligand is lysophosphatidylinositol (LPI).[5]

Activation of GPR55 initiates a diverse range of downstream signaling events, primarily through coupling to G $\alpha$ q and G $\alpha$ 12/13 proteins.[3][7][8] This contrasts with classical GPCRs that often couple to Gi or Gs proteins. The key signaling pathways are summarized below.

### Foundational & Exploratory





#### Key Downstream Signaling Pathways:

- Gα13/RhoA Pathway: GPR55 activation is strongly linked to the Gα13 G-protein, which in turn stimulates the small GTPase RhoA.[2][6][7] Activated RhoA is a master regulator of the actin cytoskeleton, leading to the formation of stress fibers.[6] This pathway is crucial for GPR55's role in cell migration and morphology.[9]
- Gαq/PLC/Calcium Mobilization: GPR55 activation can also proceed via Gαq, which stimulates Phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to transient or oscillatory increases in cytosolic calcium concentration.[6][7][10]
- MAPK/ERK Pathway: A major downstream consequence of GPR55 activation is the
  phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part
  of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7][9] This pathway is implicated in
  the receptor's effects on cell proliferation and survival.[9]
- Transcription Factor Activation: GPR55 signaling extends to the nucleus by activating several key transcription factors. These include the Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6]
   [7] This links GPR55 activation to changes in gene expression related to inflammation, immune response, and cell growth.





Click to download full resolution via product page

Caption: Overview of major GPR55 signaling pathways.

# **The Complex Pharmacology of O-1918**

O-1918 is a synthetic cannabidiol analogue that lacks activity at CB1 and CB2 receptors.[9] It has been widely used as a pharmacological tool to investigate a putative "abnormal cannabidiol receptor" and, more recently, GPR55. However, its mode of action at GPR55 is not straightforward and appears to be highly context- and assay-dependent.

Evidence as an Antagonist: Several studies classify O-1918 as a GPR55 antagonist. It has been shown to inhibit the hypotensive effects of abnormal-cannabidiol (abn-CBD) and anandamide (AEA) in vivo.[9][11] In cell-based assays, O-1918 has been reported to reduce GPR55 agonist-induced reactive oxygen species (ROS) production.[12] Furthermore, it has been used to block anandamide-induced Ca2+ elevation in endothelial cells, an effect attributed to GPR55.[9]



- Conflicting and Atypical Behavior: Contrary to a simple antagonist profile, some studies
  report anomalous effects. In rat mesenteric arteries, O-1918 did not block, but instead
  significantly potentiated the vasorelaxation induced by the GPR55 agonist LPI.[10][13] In
  functional assays measuring β-arrestin recruitment, O-1918, along with other atypical
  cannabinoids, failed to evoke any response, suggesting it does not engage all aspects of
  receptor activation.[8][14]
- Off-Target Activity: The interpretation of O-1918's effects is further complicated by its activity
  at other receptors. It is a known antagonist or biased agonist for GPR18.[11] This off-target
  activity is critical to consider when interpreting in vivo data or experiments in systems where
  GPR18 is expressed.

This conflicting evidence suggests that O-1918 may act as a biased agonist, an allosteric modulator, or that its effects are highly dependent on the specific signaling pathway being measured. Researchers must exercise caution when interpreting results obtained using O-1918 as a selective GPR55 antagonist.



Click to download full resolution via product page

**Caption:** The conflicting pharmacology of O-1918 at GPR55.



# **Quantitative Data Summary**

The following tables summarize quantitative data for O-1918 and other key GPR55 ligands based on the available literature. The variability in reported values underscores the influence of different experimental systems and assays.

Table 1: Antagonistic Activity of O-1918

| Assay/Model  | Agonist                  | O-1918<br>Concentration<br>/ Value | Species/Syste<br>m                                   | Reference |
|--------------|--------------------------|------------------------------------|------------------------------------------------------|-----------|
| Vasodilation | abnormal-<br>cannabidiol | 30 µM                              | Mouse<br>mesenteric<br>arteries                      | [15]      |
| Vasodilation | abnormal-<br>cannabidiol | Kb = 2-3 μM                        | Mouse<br>mesenteric<br>arteries                      | [15]      |
| Hypotension  | anandamide               | 1 mg/kg (i.p.)                     | Rat (in vivo)                                        | [11][16]  |
| Ca²+ Release | anandamide               | Not specified, but blocked effect  | Human Umbilical<br>Vein Endothelial<br>Cells (HUVEC) | [9]       |

| ROS Production | DHA-DA (GPR55 Agonist) | Not specified, but reduced effect | PC12 Cells | [12] |

Table 2: Atypical and Potentiating Effects of O-1918

| Assay/Model                   | Effect of O-<br>1918 | O-1918<br>Concentration | Species/Syste<br>m      | Reference |
|-------------------------------|----------------------|-------------------------|-------------------------|-----------|
| LPI-induced<br>Vasorelaxation | Potentiation         | Not specified           | Rat mesenteric arteries | [10][13]  |

| β-arrestin2-GFP Redistribution | No effect | Up to 10-30 μM | hGPR55 U2OS cells |[8][14] |



Table 3: Agonist Potencies of Common GPR55 Ligands (for comparison)

| Ligand                                        | Assay                          | Potency (EC50) | Species/Syste<br>m             | Reference |
|-----------------------------------------------|--------------------------------|----------------|--------------------------------|-----------|
| L-α-<br>lysophosphati<br>dylinositol<br>(LPI) | ERK<br>Phosphorylati<br>on     | ~1-10 μM       | GPR55-<br>HEK293 cells         | [7][9]    |
| L-α-<br>lysophosphatidyli<br>nositol (LPI)    | Calcium Release                | ~1 µM          | GPR55-HEK293<br>cells          | [6]       |
| O-1602                                        | GTPγS Binding                  | ~13 nM         | hGPR55-<br>HEK293<br>membranes | [8]       |
| O-1602                                        | mEPSC<br>Frequency<br>Increase | 100 nM         | Mouse<br>hippocampal<br>slices | [17]      |
| AM251                                         | GTPγS Binding                  | ~2 μM          | hGPR55-<br>HEK293<br>membranes | [8]       |

| AM251 | Calcium Release | ~1  $\mu$ M | GPR55-HEK293 cells |[6] |

# **Key Experimental Protocols**

This section details the methodologies for key experiments cited in the literature for studying O-1918 and GPR55 signaling.

## **ERK1/2 Phosphorylation Assay (In-Cell Western)**

This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 within cells.

Methodology:

### Foundational & Exploratory





- Cell Culture: CHO or HEK293 cells stably expressing human GPR55 (hGPR55) are seeded into 96-well plates and grown to confluence.
- Serum Starvation: Cells are serum-starved for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
- Compound Treatment: Cells are treated with vehicle, a reference agonist (e.g., LPI, O-1602), or test compounds (like O-1918) at various concentrations for a predetermined time (e.g., 5-30 minutes) at 37°C. For antagonist studies, cells are pre-incubated with the antagonist (e.g., O-1918) for 15-30 minutes before adding the agonist.
- Fixation and Permeabilization: The medium is removed, and cells are fixed with 4% paraformaldehyde for 20 minutes at room temperature. After washing, cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 20 minutes.
- Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.
- Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody cocktail containing an antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) and a normalization antibody (e.g., Mouse anti-GAPDH or total-ERK).
- Secondary Antibody Incubation: After washing, cells are incubated for 1 hour in the dark with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).
- Imaging and Quantification: The plate is washed and scanned on an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the p-ERK signal is normalized to the intensity of the normalization protein signal. Data are typically expressed as a fold change over the vehicle-treated control.[3]





Click to download full resolution via product page

**Caption:** Workflow for an In-Cell Western p-ERK assay.



## **Intracellular Calcium Mobilization Assay**

This assay measures the release of calcium from intracellular stores following receptor activation.

#### Methodology:

- Cell Culture: HEK293 cells stably expressing GPR55 are seeded onto black-walled, clearbottom 96- or 384-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C. A probenecid solution is often included to prevent dye leakage.
- Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds before compound addition.
- Compound Addition: Test compounds (agonists) are automatically injected into the wells
  while fluorescence is continuously monitored. For antagonist testing, the antagonist (e.g., O1918) is added 15-30 minutes prior to the addition of a reference agonist (e.g., LPI).
- Data Acquisition: Fluorescence intensity is recorded over time (typically 2-3 minutes) to capture the transient calcium signal.
- Analysis: The response is quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves are generated to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.[6][7]

### **β-Arrestin Recruitment Assay**

This assay directly measures the interaction of  $\beta$ -arrestin with the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

#### Methodology:

 Cell Line: U2OS or HEK293 cells are used, co-transfected with GPR55 and a β-arrestin2-GFP (βarr2-GFP) fusion protein.



- Cell Plating: Cells are plated in microplates suitable for high-content imaging.
- Compound Treatment: Cells are treated with ligands for 30-60 minutes.
- Imaging: Live-cell or fixed-cell imaging is performed using a high-content automated microscope.
- Analysis: In unstimulated cells, βarr2-GFP shows a diffuse cytoplasmic distribution. Upon GPR55 activation by an agonist, βarr2-GFP translocates from the cytoplasm to the receptor at the plasma membrane, appearing as fluorescent puncta. Image analysis software is used to quantify the formation of these puncta or the redistribution of fluorescence intensity from the cytoplasm to the membrane. The number of puncta per cell or the change in texture of the fluorescence signal is used as the readout.[8][14]

#### **Conclusion and Future Directions**

The GPR55 receptor represents a promising therapeutic target due to its involvement in a wide array of physiological processes. The signaling pathways downstream of GPR55 are complex, primarily involving  $G\alpha13/RhoA$  and  $G\alpha q/Ca^{2+}$  cascades, which ultimately influence cell behavior, proliferation, and gene expression.

O-1918 has been an instrumental tool in exploring these pathways; however, its pharmacological profile is far from simple. The literature presents a conflicting picture, with evidence supporting its role as an antagonist, but also data showing atypical potentiation and a lack of activity in certain assays. Its known off-target effects on GPR18 further necessitate careful experimental design and interpretation.

For drug development professionals and researchers, the key takeaways are:

- GPR55 signals through non-classical G-protein pathways (G $\alpha$ 13, G $\alpha$ q) to control fundamental cellular processes.
- O-1918 should not be considered a clean GPR55 antagonist. Its effects are context-dependent, and conclusions drawn from its use should be supported by other methods, such as genetic knockout or siRNA.[9][15]



 There is a critical need for the development of more potent and selective GPR55 antagonists and biased agonists to fully dissect the receptor's function and validate it as a therapeutic target.

Future research should focus on resolving the molecular mechanism behind O-1918's atypical pharmacology and on developing novel chemical probes to clarify the distinct roles of the various GPR55 signaling branches in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GPR55 Wikipedia [en.wikipedia.org]
- 5. GPR55, a Lysophosphatidylinositol Receptor with Cannabinoid Sensi...: Ingenta Connect [ingentaconnect.com]
- 6. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in dietinduced obesity - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Review of literature on O-1918 and GPR55 signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#review-of-literature-on-o-1918-and-gpr55-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com